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Introduction

GSK6853 is a highly potent and selective chemical probe for the inhibition of the BRPF1
(Bromodomain and PHD Finger-containing Protein 1) bromodomain.[1][2] BRPFL1 is a crucial
scaffolding protein involved in the assembly of MYST histone acetyltransferase (HAT)
complexes, including those containing MOZ (Monocytic Leukemia Zinc Finger Protein) and
MORF (MOZ-Related Factor).[3][4][5] Notably, the MOZ gene is frequently rearranged in acute
myeloid leukemia (AML), leading to the formation of oncogenic fusion proteins such as MOZ-
TIF2. This implicates BRPF1 as a potential therapeutic target in leukemia. These application
notes provide a summary of the effects of GSK6853 on leukemia cell lines, along with detailed
protocols for relevant experiments.

Data Presentation

The anti-proliferative effects of BRPF1 inhibitors have been observed in certain leukemia cell
lines. While extensive quantitative data for GSK6853 across a wide range of leukemia cell lines
is still emerging, preliminary findings and data from other BRPFL1 inhibitors suggest a context-
dependent anti-cancer activity.
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Note: The data for THP-1 cells with a BRPF1 inhibitor suggests a potential for anti-leukemic
activity, though further studies with GSK6853 are needed to establish specific IC50 values. The
observation that some hematological tumor cell lines did not respond to BRPF1 inhibition
highlights the importance of cell context.

Signaling Pathways and Experimental Workflows

GSK6853 exerts its effects by inhibiting the BRPF1 bromodomain, which is a key component of
histone acetyltransferase (HAT) complexes. This inhibition disrupts the assembly and function
of these complexes, leading to downstream effects on gene transcription and cellular
processes. In the context of leukemia, particularly AML with MOZ or MLL rearrangements,
targeting BRPFL1 is a promising therapeutic strategy. The following diagrams illustrate the
putative signaling pathway and general experimental workflows for investigating the effects of
GSK6853.
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Caption: Putative mechanism of action of GSK6853 in leukemia.
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Caption: General workflow for in vitro evaluation of GSK6853.

Experimental Protocols
Cell Culture

Standard cell culture protocols for common leukemia cell lines are provided below.
e THP-1 (Acute Monocytic Leukemia):

o Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1%
Penicillin-Streptomycin.

o Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

o Subculture: Maintain cell density between 2x10"5 and 8x10”5 cells/mL. Split the culture
every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh
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medium.

e MOLM-13 (Acute Myeloid Leukemia):
o Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
o Culture Conditions: 37°C, 5% CO2.
o Subculture: Maintain cell density between 3x1075 and 1x1076 cells/mL.

e MV4-11 (Biphenotypic B-myelomonocytic Leukemia):
o Media: RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
o Culture Conditions: 37°C, 5% CO2.

o Subculture: Maintain cell density between 2x1075 and 1x1076 cells/mL.

Cell Proliferation Assay (MTS Assay)

This protocol is for determining the effect of GSK6853 on the proliferation of leukemia cell lines
in a 96-well format.

e Reagents:

[¢]

Leukemia cell lines (THP-1, MOLM-13, MV4-11)

[e]

Complete culture medium

o

GSK6853 (stock solution in DMSO)

[¢]

MTS reagent (e.g., CellTiter 96® AQueous One Solution)
e Procedure:

o Seed cells in a 96-well plate at a density of 5 x 1073 to 1 x 10°4 cells per well in 100 pL of
complete culture medium.

o Prepare serial dilutions of GSK6853 in complete culture medium.
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o Add 100 pL of the GSK6853 dilutions to the respective wells. Include wells with vehicle
control (DMSO).

o Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
o Add 20 pL of MTS reagent to each well.

o Incubate for 1-4 hours at 37°C.

o Measure the absorbance at 490 nm using a microplate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells
following GSK6853 treatment.

e Reagents:

Leukemia cells treated with GSK6853

[e]

o

Phosphate-Buffered Saline (PBS)

[¢]

Annexin V-FITC/Propidium lodide (PI) Apoptosis Detection Kit

[¢]

1X Annexin V Binding Buffer

e Procedure:

o

Seed cells in a 6-well plate and treat with desired concentrations of GSK6853 for 24-48
hours.

o

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with ice-cold PBS.

[¢]

o

Resuspend the cell pellet in 100 pL of 1X Annexin V Binding Buffer.
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[e]

Add 5 pL of Annexin V-FITC and 5 pL of PI staining solution.

o

Incubate for 15 minutes at room temperature in the dark.

[¢]

Add 400 pL of 1X Annexin V Binding Buffer to each tube.

[e]

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium lodide Staining)

This protocol uses propidium iodide to stain DNA and analyze the cell cycle distribution by flow
cytometry.

e Reagents:

Leukemia cells treated with GSK6853

[e]

o PBS

70% ice-cold ethanol

[¢]

[¢]

Propidium lodide (PI) staining solution (containing RNase A)
e Procedure:
o Treat cells with GSK6853 for 24 hours.
o Harvest and wash the cells with PBS.
o Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
o Incubate at -20°C for at least 2 hours (or overnight).
o Wash the cells twice with PBS.
o Resuspend the cell pellet in PI staining solution.

o Incubate for 30 minutes at room temperature in the dark.
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o Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is to detect changes in the expression of target proteins and signaling pathway
components.

e Reagents:
o Leukemia cells treated with GSK6853
o RIPA lysis buffer supplemented with protease and phosphatase inhibitors
o BCA Protein Assay Kit
o Laemmli sample buffer

o Primary antibodies (e.g., anti-BRPF1, anti-phospho-STATS5, anti-STAT5, anti-phospho-
AKT, anti-AKT, anti-cleaved PARP, anti-f3-actin)

o HRP-conjugated secondary antibodies
o Enhanced chemiluminescence (ECL) detection reagent

e Procedure:

[e]

Lyse the treated cells in RIPA buffer.

o

Quantify protein concentration using a BCA assay.

[¢]

Denature equal amounts of protein (20-40 pg) in Laemmli buffer at 95°C for 5 minutes.

[¢]

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

[e]

o

Incubate with primary antibodies overnight at 4°C.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b15570549?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15570549?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour
at room temperature.

o Visualize the protein bands using an ECL reagent and an imaging system.

Conclusion

GSK6853 represents a valuable tool for investigating the role of BRPF1 in leukemia. The
provided protocols offer a framework for researchers to explore its therapeutic potential and
elucidate the underlying molecular mechanisms in various leukemia cell line models. Further
research is warranted to establish a comprehensive understanding of its efficacy and the
specific cellular contexts in which it is most effective.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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